N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-iodobenzoyl)thiourea N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-iodobenzoyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988545
InChI: InChI=1S/C15H9ClF3IN2OS/c16-8-5-6-12(10(7-8)15(17,18)19)21-14(24)22-13(23)9-3-1-2-4-11(9)20/h1-7H,(H2,21,22,23,24)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I
Molecular Formula: C15H9ClF3IN2OS
Molecular Weight: 484.7 g/mol

N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-iodobenzoyl)thiourea

CAS No.:

Cat. No.: VC0988545

Molecular Formula: C15H9ClF3IN2OS

Molecular Weight: 484.7 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-iodobenzoyl)thiourea -

Specification

Molecular Formula C15H9ClF3IN2OS
Molecular Weight 484.7 g/mol
IUPAC Name N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-2-iodobenzamide
Standard InChI InChI=1S/C15H9ClF3IN2OS/c16-8-5-6-12(10(7-8)15(17,18)19)21-14(24)22-13(23)9-3-1-2-4-11(9)20/h1-7H,(H2,21,22,23,24)
Standard InChI Key JCLXWZUMILOHNY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator